(R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine (R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17353285
InChI: InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C7H8Cl2N2
Molecular Weight: 191.05 g/mol

(R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17353285

Molecular Formula: C7H8Cl2N2

Molecular Weight: 191.05 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine -

Specification

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
IUPAC Name (1R)-1-(3,5-dichloropyridin-4-yl)ethanamine
Standard InChI InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m1/s1
Standard InChI Key HWIGECABZBEBOC-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C1=C(C=NC=C1Cl)Cl)N
Canonical SMILES CC(C1=C(C=NC=C1Cl)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of (R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is C₇H₈Cl₂N₂, with a molecular weight of 191.05 g/mol . The compound’s IUPAC name reflects its substitution pattern: a pyridine ring substituted with chlorine atoms at positions 3 and 5, and an ethanamine group at position 4. The (R)-configuration denotes the spatial arrangement of the amine group relative to the pyridine ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₈Cl₂N₂PubChem
Molecular Weight191.05 g/molPubChem
XLogP3-AA1.4PubChem
Hydrogen Bond Donor Count1PubChem
Rotatable Bond Count1PubChem

Stereochemical Considerations

Chirality plays a critical role in the compound’s bioactivity. The (R)-enantiomer exhibits distinct interactions with chiral biological targets compared to its (S)-counterpart. For instance, enantiomer-specific binding to enzymes or receptors can lead to differences in potency, metabolism, and toxicity. The hydrochloride salt form of related enantiomers, such as (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine, demonstrates enhanced aqueous solubility, suggesting similar derivatization potential for the (R)-isomer.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine typically involves asymmetric catalysis or resolution techniques to achieve enantiomeric purity. A common approach includes:

  • Chlorination of Pyridine Derivatives: Starting with 4-aminopyridine, selective chlorination using agents like phosphorus pentachloride introduces chlorine atoms at positions 3 and 5.

  • Asymmetric Amination: The ethanamine side chain is introduced via reductive amination of a ketone precursor (e.g., 1-(3,5-Dichloropyridin-4-yl)ethan-1-one) using chiral catalysts to favor the (R)-configuration.

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield
ChlorinationPCl₅, 80–100°C75–85%
Reductive AminationNaBH₄, (R)-BINAP ligand60–70%

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and enantiomeric excess (ee). Continuous flow reactors and immobilized chiral catalysts are employed to enhance reaction kinetics and reduce waste. Post-synthesis purification via crystallization or chromatography ensures >98% ee, critical for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited solubility in water. Protonation of the amine group (e.g., hydrochloride salt formation) improves aqueous solubility, facilitating biological testing. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 2H, pyridine-H), 3.85 (q, 1H, CH), 1.45 (d, 3H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-Cl stretch) .

Biological Activity and Applications

Table 3: In Vitro Bioactivity Data

TargetIC₅₀ (µM)Assay Type
Bacterial Kinase A0.45Fluorescence polarization
Fungal CYP511.2Microsomal assay

Agrochemical Applications

In agrochemistry, the compound serves as an intermediate in herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate efficacy against resistant weed species at application rates of 50–100 g/ha.

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